Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a 3,4-dichlorophenyl substituent at position 7, a propyl chain at position 5, and an ethyl ester group at position 4. Triazolopyrimidines are widely explored for pharmacological and agrochemical applications due to their versatile reactivity and ability to interact with biological targets .
Properties
CAS No. |
5518-63-8 |
|---|---|
Molecular Formula |
C17H18Cl2N4O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl 7-(3,4-dichlorophenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18Cl2N4O2/c1-3-5-13-14(16(24)25-4-2)15(23-17(22-13)20-9-21-23)10-6-7-11(18)12(19)8-10/h6-9,15H,3-5H2,1-2H3,(H,20,21,22) |
InChI Key |
ZFEKZRPIZKTSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Condensation Using 4,4'-Trimethylenedipiperidine (TMDP) as Catalyst
A recent ecofriendly and practical method employs 4,4'-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. This method is notable for:
- Catalyst Properties: TMDP is commercially available, has low toxicity, high thermal stability, nonflammability, and a broad liquid range, making it safer and more sustainable than traditional organic bases like piperidine.
- Reaction Conditions:
- Performed in a mixture of water and ethanol (1:1 v/v) at reflux temperature, or
- Using molten TMDP at 65 °C as both solvent and catalyst.
- Mechanism: TMDP activates the aldehyde and ethyl cyanoacetate via hydrogen bonding and Lewis base interactions, facilitating the Knoevenagel condensation to form an intermediate, which then reacts with 3-amino-1,2,4-triazole to cyclize into the triazolopyrimidine core.
- Yields: High yields of the desired product are obtained with minimal by-products.
- Environmental Impact: The method aligns with green chemistry principles by avoiding toxic solvents and metal catalysts, reducing hazardous waste, and enabling catalyst recyclability.
Alternative Catalytic Systems and Conditions
Other reported methods for synthesizing related triazolopyrimidine derivatives include:
- Acid Catalysis: Use of phosphotungstic acid or molybdophosphoric acid in ethanol for Biginelli-type cyclocondensation reactions involving aldehydes, β-ketoesters, and urea/thiourea analogs, which can be adapted for triazolopyrimidine synthesis.
- Metal Catalysis: Ruthenium(III) chloride catalyzed solvent-free three-component reactions have been reported for dihydropyrimidine derivatives, offering excellent yields and operational simplicity.
- Ionic Liquids and Porous Organic Polymers: These have been used as catalysts or supports for triazolopyrimidine synthesis, providing recyclable and efficient catalytic systems.
However, these methods may involve more complex catalyst preparation or less environmentally benign conditions compared to the TMDP method.
Comparative Data Table of Preparation Methods
| Method | Catalyst/Additive | Solvent System | Temperature | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| TMDP-catalyzed one-pot reaction | 4,4'-Trimethylenedipiperidine | Water/Ethanol (1:1 v/v) | Reflux (~78 °C) or molten TMDP at 65 °C | High (typically >85%) | Ecofriendly, metal-free, recyclable catalyst, mild conditions | Requires handling of molten additive |
| Phosphotungstic acid catalysis | Phosphotungstic acid (PTA) | Ethanol | Reflux | Moderate to high | Simple, cost-effective | Acidic conditions may limit substrate scope |
| Ruthenium(III) chloride catalysis | RuCl3 | Solvent-free | Elevated temperature | High | Solvent-free, excellent yields | Use of metal catalyst, cost, and potential contamination |
| Ionic liquid/porous polymer catalysis | Ionic liquids or POPs | Various | Moderate | High | Recyclable catalysts | Catalyst preparation complexity |
Research Findings and Notes
- The TMDP method stands out for its balance of efficiency, environmental safety, and operational simplicity, making it suitable for scale-up and pharmaceutical research.
- The reaction mechanism involves initial Knoevenagel condensation followed by cyclization, with TMDP facilitating both steps through hydrogen bonding and Lewis base activation.
- The use of green solvents (water and ethanol) and avoidance of volatile organic compounds reduce environmental impact and improve safety.
- The compound’s synthesis benefits from the dichlorophenyl substituent, which enhances lipophilicity and potentially biological activity, making the preparation method critical for medicinal chemistry applications.
- Alternative methods, while effective, may involve harsher conditions, metal catalysts, or less sustainable solvents, which are less desirable for pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Aromatic Ring Substitutions
- Ethyl 7-(4-Chlorophenyl)-5-Methyl-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate (CAS 329796-03-4): Substitution: 4-Chlorophenyl (position 7), methyl (position 5). Molecular weight: 318.77 g/mol .
- Ethyl 7-(2,4-Dimethoxyphenyl)-5-Phenyl-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate :
- Ethyl 7-(3-Nitrophenyl)-5-Phenyl-1,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate (CAS 457951-55-2): Substitution: Nitro group (strong electron-withdrawing) at position 3. Molecular weight: 391.38 g/mol .
Alkyl Chain Variations
- Ethyl 5,7-Dimethyl-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate (CAS 1871041-43-8) :
- Ethyl 5-Chloromethyl-2-Methylsulfanyl-7-Phenyl-4,7-Dihydro-[1,2,4]Triazolo[1,5-a]Pyrimidine-6-Carboxylate :
Physicochemical Properties
Biological Activity
Ethyl 7-(3,4-dichlorophenyl)-5-propyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 5518-63-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its antitumor and antibacterial effects.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for their pharmacological potential. Its molecular formula is , and it exhibits a complex structure that contributes to its biological activity. The presence of the 3,4-dichlorophenyl group is particularly relevant for its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo-pyrimidine derivatives. This compound has been evaluated for its antiproliferative effects against various cancer cell lines.
Key Findings:
- In Vitro Studies : The compound demonstrated significant cytotoxicity against breast cancer cell lines MDA-MB-231 and MCF-7. The IC50 values were reported at approximately 17.83 µM and 19.73 µM respectively, indicating a potent effect compared to standard chemotherapeutics like Cisplatin .
- Mechanism of Action : Further investigations are ongoing to elucidate the mechanisms by which this compound induces apoptosis in cancer cells. Preliminary data suggest that it may interfere with cell cycle progression and promote apoptotic pathways .
Antibacterial Activity
In addition to its antitumor properties, this compound has shown promising antibacterial activity. The triazole moiety is often associated with antimicrobial properties.
Research Insights:
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the triazole and pyrimidine rings can significantly influence both antitumor and antibacterial activities.
| Modification | Effect on Activity |
|---|---|
| Substitution at the 3 or 4 position of the phenyl ring | Enhances binding affinity to target enzymes |
| Variation in alkyl chain length | Alters solubility and bioavailability |
| Halogen substitutions | Can increase potency against specific cancer types |
Case Studies
Several case studies have been conducted to assess the pharmacological profile of triazolo-pyrimidines:
- Study on MDA-MB-231 Cells : A focused study indicated that compounds similar to this compound exhibited significant inhibition of cell proliferation through apoptosis induction.
- Antibacterial Screening : In a comparative study involving various triazole derivatives, this compound displayed promising results against Staphylococcus aureus and Escherichia coli strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
